molecular formula C8H8Cl2FNO B1384111 2-Amino-1-(5-chloro-2-fluorophenyl)ethan-1-one hydrochloride CAS No. 2059941-79-4

2-Amino-1-(5-chloro-2-fluorophenyl)ethan-1-one hydrochloride

Cat. No. B1384111
M. Wt: 224.06 g/mol
InChI Key: JGLAMOBSFWAYPG-UHFFFAOYSA-N
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Description

“2-Amino-1-(5-chloro-2-fluorophenyl)ethan-1-one hydrochloride” is an organic compound with the CAS Number: 2059941-79-4 . It has a molecular weight of 224.06 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC name of the compound is “2-amino-1-(5-chloro-2-fluorophenyl)ethanone hydrochloride” and its InChI code is "1S/C8H7ClFNO.ClH/c9-5-1-2-7(10)6(3-5)8(12)4-11;/h1-3H,4,11H2;1H" .

Scientific Research Applications

Synthesis and Pharmaceutical Research

  • Synthesis Methods : The compound has been synthesized through various chemical reactions, including amidation, etherification, Smiles rearrangement, chloroacetylation, cyclization, and hydrolysis. These methods have been optimized for simplicity, economy, and convenience, achieving an overall yield of 66% (Liu Ying-xiang, 2007).
  • Anticancer Activity : In the context of anticancer research, derivatives of similar compounds have been studied for their potential in vitro anticancer activity, though specific studies on 2-Amino-1-(5-chloro-2-fluorophenyl)ethan-1-one hydrochloride are not directly mentioned (Liu Ying-xiang, 2007).

Chemical Characterization and Analysis

  • Analytical Techniques : Different analytical techniques, including nuclear magnetic resonance spectroscopy, gas and liquid chromatography, and high-resolution mass spectrometry, have been employed to confirm the identity and purity of related compounds (J. Power et al., 2015).
  • X-ray Crystallography : X-ray crystallography has been utilized to determine the crystalline structure of similar compounds, providing insights into their molecular geometry and potential reactivity (Kelly B Texter et al., 2018).

Molecular and Quantum Chemical Studies

  • Molecular Geometry and Reactivity : Quantum chemical studies, including Density Functional Theory (DFT) calculations, have been conducted to understand the molecular geometry, chemical reactivity, molecular electrostatic potential, and HOMO-LUMO frontier orbitals of related compounds (R. Satheeshkumar et al., 2017).

Novel Compound Synthesis

  • Derivative Synthesis : The synthesis of novel compounds and derivatives involving related chemical structures has been a focus in some research, indicating the potential of 2-Amino-1-(5-chloro-2-fluorophenyl)ethan-1-one hydrochloride as a precursor or a structural motif in the development of new molecules (Gavin McLaughlin et al., 2016).

Antibacterial and Antitumor Research

  • Potential Antibacterial Properties : Some studies have explored the antibacterial properties of compounds with similar structures, suggesting a potential area of application for 2-Amino-1-(5-chloro-2-fluorophenyl)ethan-1-one hydrochloride (J. Dickens et al., 1991).
  • Antitumor Activity : Amino acid ester derivatives of compounds structurally similar to 2-Amino-1-(5-chloro-2-fluorophenyl)ethan-1-one hydrochloride have shown antitumor activity, which could indicate potential research avenues for the compound (J. Xiong et al., 2009).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with the compound include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-amino-1-(5-chloro-2-fluorophenyl)ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClFNO.ClH/c9-5-1-2-7(10)6(3-5)8(12)4-11;/h1-3H,4,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGLAMOBSFWAYPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=O)CN)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-1-(5-chloro-2-fluorophenyl)ethan-1-one hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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